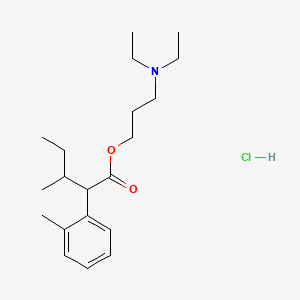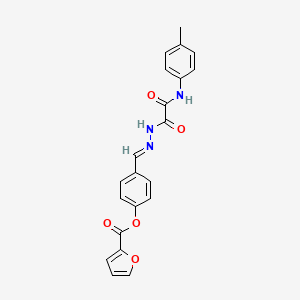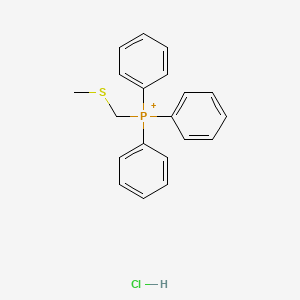
2-(Triphenylstannyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triphenylstannyl)acetophenone is an organotin compound with the molecular formula C26H22OSn and a molecular weight of 469.155 g/mol This compound is characterized by the presence of a triphenylstannyl group attached to the acetophenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triphenylstannyl)acetophenone typically involves the reaction of acetophenone with triphenyltin chloride in the presence of a base. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(Triphenylstannyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acetophenone oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized acetophenone derivatives .
Aplicaciones Científicas De Investigación
2-(Triphenylstannyl)acetophenone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Triphenylstannyl)acetophenone involves its interaction with specific molecular targets. In biological systems, it can affect cell membrane permeability and disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler analog without the triphenylstannyl group, used widely in organic synthesis and as a fragrance ingredient.
Triphenyltin Chloride: A related organotin compound used as a reagent in organic synthesis and as a biocide.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in various research fields .
Propiedades
Número CAS |
91258-10-5 |
|---|---|
Fórmula molecular |
C26H22OSn |
Peso molecular |
469.2 g/mol |
Nombre IUPAC |
1-phenyl-2-triphenylstannylethanone |
InChI |
InChI=1S/C8H7O.3C6H5.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
Clave InChI |
BXQVWEFFNUWDTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)
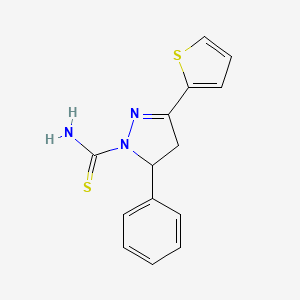


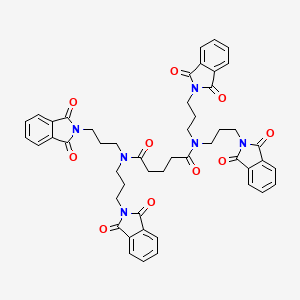


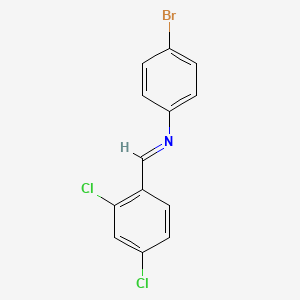

![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
